

An In-depth Technical Guide to Trimethylsilyl Isothiocyanate: Structure, Bonding, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethylsilyl isothiocyanate*

Cat. No.: *B1198659*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl isothiocyanate (TMSNCS), with the chemical formula $(CH_3)_3SiNCS$, is a versatile organosilicon reagent widely employed in organic synthesis.^[1] Its utility stems from its ambident nucleophilic character, allowing it to participate in a diverse range of chemical transformations for the construction of complex molecules, particularly nitrogen- and sulfur-containing heterocycles. This guide provides a comprehensive overview of the structural formula, chemical bonding, and key physicochemical properties of TMSNCS. It includes tabulated quantitative data from spectroscopic and diffraction studies, detailed experimental protocols for its synthesis and common applications, and graphical visualizations of its structure and reactivity to support advanced research and development.

Molecular Structure and Bonding

Trimethylsilyl isothiocyanate is comprised of a central silicon atom bonded to three methyl groups and the nitrogen atom of an isothiocyanate moiety. The nitrogen atom is covalently bonded to the trimethylsilyl group.^[2] The IUPAC name for this compound is isothiocyanato(trimethyl)silane.^[3]

Molecular Geometry

The geometry of TMSNCS has been determined by gas-phase electron diffraction studies. These studies provide precise measurements of bond lengths and angles, which are crucial for understanding the molecule's reactivity and physical properties. A key feature of its structure is the Si-N-C bond angle, which deviates significantly from linearity. This bending is a common characteristic of silyl pseudohalides and is attributed to the electronic interactions between the silicon and the isothiocyanate group.^[4]

Chemical Bonding

The bonding in TMSNCS can be described as follows:

- Si-C and C-H Bonds: Standard single covalent bonds with typical bond lengths and tetrahedral geometry around the silicon and carbon atoms of the trimethylsilyl group.
- Si-N Bond: A polar covalent single bond connecting the trimethylsilyl group to the isothiocyanate functionality.
- -N=C=S Group: This functional group features a system of cumulative double bonds. The bonding is best described by resonance structures, which indicate significant electron delocalization across the N, C, and S atoms. This delocalization is fundamental to the ambident nucleophilic nature of the molecule, allowing it to react with electrophiles at either the nitrogen or the sulfur atom.

The structure of **Trimethylsilyl Isothiocyanate** is depicted below.

Caption: Molecular Structure of **Trimethylsilyl Isothiocyanate**.

Data Presentation

Quantitative data for **trimethylsilyl isothiocyanate** are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

Property	Value	Reference
Chemical Formula	C_4H_9NSSi	[3]
Molar Mass	$131.27 \text{ g}\cdot\text{mol}^{-1}$	[3]
CAS Number	2290-65-5	[3]
Appearance	Liquid	[4]
Density	$0.931 \text{ g}\cdot\text{mL}^{-1}$ at 25°C	[3]
Melting Point	-32.8°C	[3]
Boiling Point	143°C	[3]
Refractive Index (n_{20}/D)	1.482	[4]

Table 2: Structural Parameters from Gas-Phase Electron Diffraction

Parameter	Bond Length (\AA) / Bond Angle (°)	Reference
$r(\text{Si-N})$	1.704 ± 0.005	[1] [5] [6]
$r(\text{N=C})$	1.211 ± 0.004	[1] [5] [6]
$r(\text{C=S})$	1.558 ± 0.004	[1] [5] [6]
$r(\text{Si-C})$	1.859 ± 0.002	[1] [5] [6]
$\angle(\text{Si-N-C})$	162.8 ± 1.0	[1] [5] [6]
$\angle(\text{C-Si-C})$	108.0 ± 0.4	[1] [5] [6]

Note: Data from the gas-phase electron diffraction study by Huntley, Rankin, and Robertson (1987).

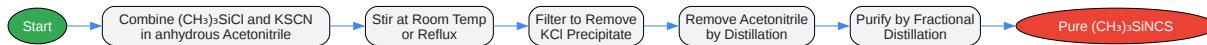
Table 3: Spectroscopic Data

Spectroscopic Technique	Characteristic Peaks / Shifts	Comments	Reference
Infrared (IR) Spectroscopy	~2085 cm ⁻¹ (strong, sharp)	Asymmetric stretch of the -N=C=S group.	[5]
~1250 cm ⁻¹ , ~840 cm ⁻¹	Symmetric and asymmetric deformations of the Si-(CH ₃) ₃ group.	[5]	
¹³ C NMR Spectroscopy	~1.0 ppm	Chemical shift for the methyl carbons (-CH ₃).	[7] (expected range)
~130-140 ppm	Chemical shift for the isothiocyanate carbon (-NCS). Signal may be broad or difficult to observe due to quadrupolar relaxation effects of the adjacent ¹⁴ N nucleus.	[8] (expected range)	
²⁹ Si NMR Spectroscopy	+10 to +30 ppm	Typical range for silicon in a Si(CH ₃) ₃ -N environment.	[9][10] (expected range)

Experimental Protocols

Synthesis of Trimethylsilyl Isothiocyanate

A widely adopted laboratory-scale synthesis involves the reaction of trimethylsilyl chloride with an alkali metal thiocyanate.[1]


- Reaction: (CH₃)₃SiCl + KSCN → (CH₃)₃SiNCS + KCl

- Materials:

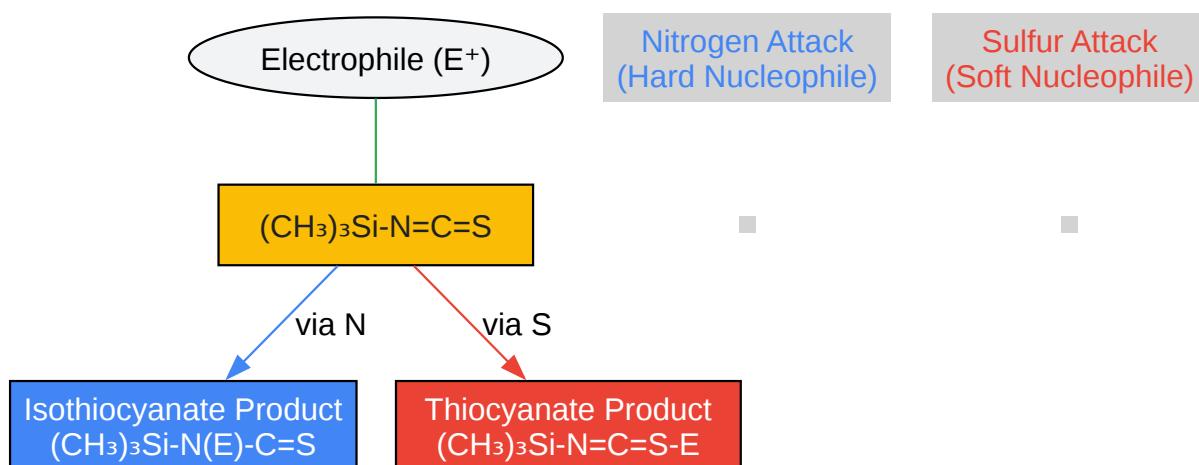
- Trimethylsilyl chloride ((CH₃)₃SiCl)

- Potassium thiocyanate (KSCN), dried
- Acetonitrile (CH_3CN), anhydrous
- Procedure:
 - In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add dried potassium thiocyanate.
 - Add anhydrous acetonitrile to the flask to create a suspension.
 - Slowly add trimethylsilyl chloride to the stirring suspension at room temperature.
 - The reaction mixture is typically stirred at room temperature for an extended period (e.g., 24-48 hours) or gently heated to reflux to drive the reaction to completion.
 - Upon completion, the precipitated potassium chloride is removed by filtration under inert conditions.
 - The solvent (acetonitrile) is removed from the filtrate by distillation.
 - The crude product is then purified by fractional distillation under reduced pressure to yield pure **trimethylsilyl isothiocyanate**.

The logical workflow for this synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for the Synthesis of **Trimethylsilyl Isothiocyanate**.


Application in Heterocycle Synthesis: Mercapto-1,2,4-triazoles

TMSNCS is a key reagent in the efficient, one-pot synthesis of 3-substituted-5-mercaptop-1,2,4-triazoles.[3]

- Reaction Overview: A carboxylic acid hydrazide is reacted with TMSNCS, followed by base-mediated cyclization.
- Materials:
 - Benzohydrazide
 - **Trimethylsilyl isothiocyanate (TMSNCS)**
 - Ethanol (EtOH)
 - Sodium hydroxide (NaOH)
 - Acetic acid
- Procedure:
 - An equimolar mixture of benzohydrazide and TMSNCS is refluxed in ethanol for approximately 5 hours. This step forms the thiosemicarbazide intermediate *in situ*.[3]
 - The reaction mixture is cooled, and an aqueous solution of sodium hydroxide is added.
 - The mixture is then refluxed for an additional 4 hours to induce cyclization.[3]
 - After cooling, the solution is neutralized with acetic acid, which causes the product to precipitate.
 - The pure 3-phenyl-5-mercaptop-4H-1,2,4-triazole is collected as a white solid by filtration.

Reactivity and Applications

The synthetic utility of TMSNCS is largely defined by its behavior as an ambident nucleophile. The presence of lone pairs on both the nitrogen and sulfur atoms allows it to attack electrophiles from either site, with the outcome often dictated by the nature of the electrophile and the reaction conditions (Hard and Soft Acids and Bases principle).

[Click to download full resolution via product page](#)

Caption: Ambident Nucleophilic Reactivity of TMSNCS.

Key applications include:

- Thiocyanation and Isothiocyanation: It is widely used to introduce the -SCN or -NCS group into organic molecules.[\[3\]](#)
- Heterocyclic Synthesis: As demonstrated, it is a precursor for synthesizing various heterocycles like triazoles and 2-amino-1,3,4-oxadiazoles.[\[3\]](#)
- Derivatizing Agent: In analytical chemistry, it is used as a derivatizing agent, for example, in the synthesis of amino acid thiohydantoins for sequencing.

Conclusion

Trimethylsilyl isothiocyanate is a reagent of significant importance in modern organic synthesis. A thorough understanding of its structure, bonding, and reactivity is essential for its effective application in research and development. The bent Si-N-C geometry and the ambident nucleophilicity of the isothiocyanate group are its defining structural and electronic features. The data and protocols presented in this guide offer a foundational resource for scientists leveraging this versatile compound in the synthesis of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Trimethylsilyl cyanide(7677-24-9) ¹³C NMR [m.chemicalbook.com]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. molecular structure - What is the Si–N–C bond angle in silyl isothiocyanate? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Quantum-chemical calculations for silyl- and alkyl-pseudohalides X₃YNCZ (X = H or CH₃; Y = C or Si; Z = O, S, or Se) and electron diffraction study of the equilibrium molecular structure of (CH₃)₃SiNCSe | Semantic Scholar [semanticscholar.org]
- 6. [논문]Notizen Elektronenmikroskopische Untersuchungen an peritrophischen Membranen von Phyllopoden (Crustacea) /Electron-Microscope Study of the Peritrophic M embrane in Phyllopoda (Crustacea) [scienceon.kisti.re.kr]
- 7. compoundchem.com [compoundchem.com]
- 8. Near-silence of isothiocyanate carbon in (¹³C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. pascal-man.com [pascal-man.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Trimethylsilyl Isothiocyanate: Structure, Bonding, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198659#trimethylsilyl-isothiocyanate-structural-formula-and-bonding>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com